molecular formula C14H13F3N2O2 B2947630 2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetic acid CAS No. 70597-87-4

2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetic acid

Cat. No.: B2947630
CAS No.: 70597-87-4
M. Wt: 298.265
InChI Key: STKWESNKIQBSSO-UHFFFAOYSA-N
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Description

The compound “2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetic acid” is a complex organic molecule. It contains a pyrazole ring which is a five-membered ring with two nitrogen atoms. The pyrazole ring is substituted with a trifluoromethylphenyl group and an acetic acid group .


Synthesis Analysis

The synthesis of such compounds often involves the use of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The trifluoromethyl group can be introduced via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. It contains a pyrazole ring, a trifluoromethylphenyl group, and an acetic acid group .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The trifluoromethyl group is known to undergo various types of reactions, including nucleophilic and electrophilic substitutions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethyl group and the pyrazole ring. The trifluoromethyl group is known to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Molecular and Crystal Structures

Research on aromatic propellenes has revealed insights into the conformational isomerism and molecular structures of related compounds, including the formation of inclusion complexes with acetic acid. These studies are crucial for understanding the structural basis of reactivity and interactions within molecular systems (Foces-Foces et al., 1996).

Fluorescent Properties

A series of 1,3,5-triaryl-2-pyrazolines, synthesized from related compounds, exhibited fluorescence in the blue region under UV radiation. This property is significant for developing fluorescent markers and sensors in biochemical and material science applications (Hasan et al., 2011).

Synthesis and Structural Characterization

Research involving the synthesis and structural characterization of organotin derivatives based on bis(pyrazol-1-yl)acetic acid highlights the potential of such compounds in the development of new materials with specific optical or catalytic properties (Wen et al., 2005).

Hydrogen Bonding and Proton Transfer

Studies on hydrogen bonding and proton transfer in complexes formed by pyrazoles and acetic acid derivatives offer insights into the mechanisms of molecular recognition and interaction. These findings have implications for the design of molecular sensors and catalysts (Castaneda et al., 2003).

Novel Silver Complexes

The development of novel silver complexes using ester derivatives of bis(pyrazol-1-yl)acetate ligands has shown promising chemotherapeutic properties, particularly in the management of small-cell lung carcinoma (SCLC). Such research underscores the therapeutic potential of these compounds beyond traditional applications (Pellei et al., 2023).

Safety and Hazards

While specific safety and hazard information for this compound is not available, general precautions should be taken while handling it. This includes wearing personal protective equipment, avoiding dust formation, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Future Directions

The future research directions for this compound could involve exploring its potential applications in various fields, such as pharmaceuticals and agrochemicals. The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research .

Mechanism of Action

Properties

IUPAC Name

2-[3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O2/c1-8-12(7-13(20)21)9(2)19(18-8)11-5-3-4-10(6-11)14(15,16)17/h3-6H,7H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKWESNKIQBSSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC(=C2)C(F)(F)F)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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